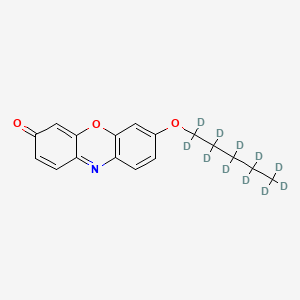
Loperamide-d6 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loperamide-d6 N-Oxide is a deuterated derivative of Loperamide, a well-known antidiarrheal agent. The compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The molecular formula of this compound is C29H27D6ClN2O3, and it has a molecular weight of 499.07 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Loperamide-d6 N-Oxide involves the selective oxidation of Loperamide. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired N-oxide form . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Loperamide-d6 N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using strong oxidizing agents.
Reduction: Reduction back to Loperamide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Regeneration of Loperamide.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Loperamide-d6 N-Oxide is widely used in scientific research due to its unique properties. Some of its applications include:
Wirkmechanismus
Loperamide-d6 N-Oxide exerts its effects by acting on the mu-opioid receptors in the gastrointestinal tract. The binding of the compound to these receptors leads to the inhibition of enteric nerve activity, resulting in reduced intestinal motility and increased absorption of fluids and electrolytes . This mechanism is similar to that of Loperamide, but the deuterated form allows for more precise studies in pharmacokinetics and drug metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Loperamide N-Oxide: A non-deuterated form with similar pharmacological properties.
Loperamide Hydrochloride: The hydrochloride salt form of Loperamide, commonly used as an antidiarrheal agent.
Loperamide Oxide Monohydrate: A hydrated form of Loperamide oxide with distinct physical properties.
Uniqueness
Loperamide-d6 N-Oxide is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more accurate tracing in metabolic studies. This makes it a valuable tool in research settings where precise measurements of drug interactions and metabolic pathways are required .
Eigenschaften
CAS-Nummer |
1329835-39-3 |
|---|---|
Molekularformel |
C29H33ClN2O3 |
Molekulargewicht |
499.081 |
IUPAC-Name |
4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide |
InChI |
InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
KXVSBTJVTUVNPM-WFGJKAKNSA-N |
SMILES |
CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
trans-4-(4-Chlorophenyl)-4-hydroxy-N,N-(dimethyl-d6)-α,α-diphenyl-1-piperidinebutanamide 1-Oxide; Arestal-d6; Loperamide-d6 Oxide; R 58425-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B588792.png)





![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)


